molecular formula C12H13ClO2 B1290926 4-(4-Acetoxyphenyl)-2-chloro-1-butene CAS No. 890097-86-6

4-(4-Acetoxyphenyl)-2-chloro-1-butene

Cat. No.: B1290926
CAS No.: 890097-86-6
M. Wt: 224.68 g/mol
InChI Key: ONGIFUCCOGIRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Acetoxyphenyl)-2-chloro-1-butene is a useful research compound. Its molecular formula is C12H13ClO2 and its molecular weight is 224.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Preparation and Reactions of Functionalized Isoprene Units

The electrochemical synthesis of functionalized isoprene units like 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene has been achieved through electrooxidative double ene-type chlorination. This process highlights the precision and control electrochemical methods offer in synthesizing complex organic compounds, potentially applicable to compounds like 4-(4-Acetoxyphenyl)-2-chloro-1-butene (Uneyama et al., 1983).

Photogeneration and Reactivity of Aryl Cations

Aryl cations, like 4-hydroxy(methoxy)phenyl cations, generated from aromatic halides, demonstrate significant reactivity towards pi nucleophiles. The understanding of such reactive intermediates could be crucial for the application of this compound in synthetic pathways (Protti et al., 2004).

Solvolysis and Hydrolysis Reactions

Role of Ion-Molecule Pairs in Solvolysis Reactions

The acid-catalyzed solvolysis of compounds like 2-methoxy-2-phenyl-3-butene in mixed solvents results in various rearranged products. These solvolysis reactions offer insights into the reactivity and potential transformations of this compound under acidic and solvent conditions (Jia et al., 2002).

Microwave-Accelerated Sommelet Reaction

The application of microwave radiation in accelerating the Sommelet reaction, used for synthesizing key intermediates like 4-acetoxy-2-methyl-2-butenal, a precursor for vitamin A, signifies the potential for rapid and efficient synthesis routes that could involve this compound (Shen, 2007).

Polymer and Material Science

Synthesis and Properties of Conjugated Polyradicals

The synthesis of conjugated polyradicals with high spin concentration, such as poly(3-phenylgalvinoxylthiophene), highlights the potential of organic compounds in creating materials with unique electronic and magnetic properties. The methodology and insights could be applicable to polymers derived from or incorporating this compound (Miyasaka et al., 2001).

Intramolecularly Assisted Hydrolysis of Aryl Chloroalkyl Ketones

The hydrolysis of aryl chloroalkyl ketones, sensitive to the substitutional pattern on the phenyl ring, underscores the significance of structural effects in chemical reactions. This knowledge can be essential when designing synthetic strategies involving this compound (Kalyanam & Likhate, 1987).

Synthesis of Organic Compounds

Fabrication of 4-Phenyl-2-Butanone

The synthesis of important intermediates like 4-phenyl-2-butanone involves a sequence of reactions, including Claisen's condensation and substitution reactions, indicating the multifaceted synthetic routes that could incorporate this compound (Zhang, 2005).

Properties

IUPAC Name

[4-(3-chlorobut-3-enyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h5-8H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGIFUCCOGIRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641202
Record name 4-(3-Chlorobut-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890097-86-6
Record name 4-(3-Chlorobut-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.